molecular formula C22H14N2O3S B2622725 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-54-8

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2622725
CAS No.: 361173-54-8
M. Wt: 386.43
InChI Key: AMRDEXJZHBFMFG-FCQUAONHSA-N
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Description

Historical Context of Naphthothiazole-Chromene Hybrid Compounds

The fusion of naphthothiazole and chromene frameworks arises from decades of research into heterocyclic systems with tunable optoelectronic and bioactive properties. Naphthothiazoles, first synthesized in the mid-20th century, gained prominence for their antimicrobial activity, as demonstrated by derivatives like 2-aminonaphtho[2,1-d]thiazoles. Chromenes, particularly 4-oxo-4H-chromene-2-carboxamide derivatives, were later explored for their photochromic behavior and applications in ophthalmic lenses.

The hybridization of these systems emerged as a strategy to combine the electron-rich aromaticity of naphthothiazoles with the reversible ring-opening reactivity of chromenes. Early work by Nagaraja et al. demonstrated that naphtho[2,1-b]furan-chromene hybrids exhibit enhanced antimicrobial activity compared to parent compounds. Subsequent studies revealed that such hybrids could undergo force- or light-induced conformational changes, as seen in mechanochromic naphthopyrans.

Table 1: Key milestones in naphthothiazole-chromene hybrid development

Year Development Significance
2000 Photochromic chromene derivatives commercialized Enabled light-adaptive lenses
2013 Metal-free synthesis of 2-aminobenzothiazoles Improved synthetic accessibility
2021 Mechanochemical studies of naphthopyrans Revealed force-dependent reactivity

Significance of (Z)-Stereochemistry in Heterocyclic Systems

The (Z)-configuration in this compound introduces distinct geometric and electronic constraints. In naphthothiazole systems, the Z-isomer typically exhibits greater planarity than its E-counterpart, enabling extended π-conjugation across the naphthalene-thiazole-chromene axis. This planarization enhances intramolecular charge transfer (ICT), as evidenced by bathochromic shifts in absorption spectra of analogous Z-configured merocyanines.

The stereochemical rigidity imposed by the fused naphtho[2,1-d]thiazole system prevents thermal isomerization, a critical advantage over non-fused thiazole derivatives. Computational studies of related systems suggest that the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the chromene carbonyl and thiazole nitrogen. This stabilization is crucial for maintaining structural integrity under mechanical stress, a property exploited in polymer-embedded mechanophores.

Research Objectives and Knowledge Gaps

Despite progress in hybrid heterocycle design, three key knowledge gaps persist:

  • Synthetic Precision : Current metal-free cyclization methods struggle to control stereochemistry in fused systems, yielding mixtures requiring costly separations.
  • Mechanochemical Behavior : While naphthopyrans show force-dependent ring-opening, the response of naphthothiazole-chromene hybrids to mechanical stress remains uncharacterized.
  • Electronic Modulation : The interplay between the electron-withdrawing chromene carboxamide and electron-donating thiazole in the Z-configuration requires detailed orbital analysis.

Recent advances in time-resolved spectroscopy and single-molecule force spectroscopy provide tools to address these gaps. Priority research directions include:

  • Developing stereoselective syntheses using chiral auxiliaries
  • Mapping structure-property relationships through substituent variation
  • Investigating multichromophoric behavior in extended π-systems

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c1-24-16-11-10-13-6-2-3-7-14(13)20(16)28-22(24)23-21(26)19-12-17(25)15-8-4-5-9-18(15)27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRDEXJZHBFMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3S3C_{24}H_{22}N_{4}O_{3}S_{3} with a molecular weight of 510.65 g/mol. The compound features a chromene backbone, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of chromone derivatives, including this compound, typically involves multi-step organic reactions. The synthesis may include the formation of the chromone nucleus followed by the introduction of the thiazole moiety through condensation reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A series of chromone carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines using the MTT assay. Among these compounds, several exhibited an IC50 range between 0.9 to 10 μM, indicating potent anticancer properties .
CompoundCell LineIC50 (μM)
Compound AMCF-70.9
Compound BOVCAR5.6
Compound CHCT-11610

The mechanism by which this compound exerts its effects may involve:

  • Apoptosis Induction : Many chromone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Inhibition of Key Enzymes : Studies indicate that some derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression .

Anti-inflammatory Activity

Chromone derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain compounds can act as inhibitors of 5-lipoxygenase, contributing to reduced inflammation .

Case Studies

  • Evaluation against Breast Cancer : A specific study focused on the evaluation of chromone derivatives against MCF-7 cells revealed that compounds with specific substituents showed enhanced cytotoxicity compared to others lacking those features .
  • In Vivo Studies : Further investigations into the in vivo effects of these compounds are necessary to confirm their potential therapeutic benefits and safety profiles.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions that integrate thiazole and chromene moieties. The compound can be characterized using various spectroscopic methods including NMR, IR, and mass spectrometry. For instance, the molecular formula is established as C24H22N4O3S3 with a molecular weight of 510.65 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives of thiazole have shown promising activity against various bacterial strains. In vitro tests indicated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Studies have demonstrated that derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells. Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer cell proliferation .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus32Moderate
Compound BEscherichia coli16High
Compound CPseudomonas aeruginosa64Low

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound D10Apoptosis induction
Compound E5Cell cycle arrest at G1 phase
Compound F15Inhibition of DNA synthesis

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Turkish Journal of Chemistry investigated a series of thiazole derivatives, including those related to this compound. The results indicated that certain compounds exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .
  • Case Study on Anticancer Properties : Research conducted on the anticancer effects of similar compounds demonstrated effective inhibition of cell proliferation in MCF7 cells. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .

Chemical Reactions Analysis

Reaction with Cyanide Anions

The thiazole moiety enables selective recognition of cyanide (CN⁻) via Michael addition (source ):

Reaction Conditions Products Mechanism
Acetonitrile, RT, CN⁻ (1–2 eq.)Colorimetric change (yellow → colorless); fluorescence quenchingNucleophilic attack at the α,β-unsaturated carbonyl of the chromene, forming a covalent CN⁻ adduct at the C3 position.

Key Findings :

  • The reaction is stereospecific, driven by the Z-configuration of the thiazolylidene group.

  • Fluorescence quenching occurs due to disruption of the π-conjugated system .

Tautomerism in the Thiazolylidene System

The thiazolylidene group exhibits dynamic amino-imino tautomerism , confirmed via quantum-chemical calculations (source ).

Tautomer Dominance Conditions
Amino form (NH)Thermodynamic controlPolar solvents (e.g., DMSO)
Imino form (N=)Kinetic controlNon-polar solvents (e.g., toluene)

This tautomerism influences reactivity in cycloadditions and metal coordination .

Oxidation and Sulfur-Based Reactivity

The thiazole sulfur undergoes oxidation under mild conditions (source ):

Oxidizing Agent Product Application
mCPBA (meta-chloroperbenzoic acid)Thiazole-N-oxideEnhances electrophilic substitution at C5
HOF·CH₃CN (hypofluorous acid)Thiazole sulfoxide/sulfoneStabilizes intermediates for cross-coupling reactions

Notable Observation :

  • Thiazole-N-oxides facilitate Palladium-catalyzed C-H arylations at the 2-position under mild conditions .

Hydrolysis of the Carboxamide Linkage

The carboxamide group undergoes hydrolysis under acidic/basic conditions (source ):

Conditions Products Yield
6M HCl, reflux (12 h)4-Oxo-4H-chromene-2-carboxylic acid + 3-methylnaphtho[2,1-d]thiazol-2-amine75–85%
NaOH (aq.), RT (24 h)Sodium salt of chromene carboxylic acid90%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-mediated cleavage involves deprotonation and hydroxide ion attack .

Electrophilic Aromatic Substitution

The thiazole ring undergoes bromination at C5 (source ):

Reagent Position Product
Br₂ (1 eq.), FeCl₃ (cat.)C5 of thiazole5-Bromo derivative

Limitations :

  • Requires electron-donating substituents (e.g., methyl) for activation.

Cycloaddition Reactions

The chromene’s α,β-unsaturated carbonyl participates in Diels-Alder reactions (source ):

Dienophile Conditions Product
DMAD (dimethyl acetylenedicarboxylate)80°C, 24 hPyridine derivative (after sulfur extrusion)

Mechanism :

  • Initial [2+2] cycloaddition forms a cyclobutene intermediate.

  • Subsequent electrocyclic ring-opening and sulfur extrusion yield the pyridine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences in structure, synthesis, and properties between the target compound and its analogs from the evidence:

Key Observations:

Structural Variations: The target compound uniquely combines a naphthothiazole core with a chromene-carboxamide substituent, distinguishing it from analogs like thiazolidinones () or sulfonamide derivatives ().

Synthesis Efficiency: Yields for similar compounds vary widely, from 27% (Compound 13, ) to 95% (Compound 13b, ), depending on reaction conditions and substituent complexity.

Physical and Analytical Properties :

  • Melting points for thiazole derivatives range from 147–288°C (), suggesting thermal stability influenced by substituent polarity.
  • Enzyme inhibition data are reported for Compound 3 (), highlighting the pharmacological relevance of thiazole hybrids. The target compound’s chromene moiety may similarly modulate enzyme interactions.

Research Implications and Gaps

  • Structural Optimization : The target compound’s chromene-carboxamide group could enhance π-π stacking or hydrogen bonding compared to simpler acetamide derivatives ().
  • Biological Activity: While enzyme inhibition is documented for analogs (), the target compound’s bioactivity remains unexplored.
  • Synthetic Challenges: Low yields in sulfonamide analogs () suggest that introducing bulky groups (e.g., chromene) may require novel catalysts or solvents.

Q & A

Q. What causes variability in reaction yields during scale-up synthesis?

  • Factors :
  • Heat transfer : Use jacketed reactors for uniform temperature control .
  • Oxygen sensitivity : Conduct reactions under nitrogen for air-sensitive intermediates (e.g., thiazolylidenes) .

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